molecular formula C21H14O2 B14121536 4-(Biphenyl-4-yl)-2H-chromen-2-one

4-(Biphenyl-4-yl)-2H-chromen-2-one

Cat. No.: B14121536
M. Wt: 298.3 g/mol
InChI Key: QBFKGOKYQSXWHO-UHFFFAOYSA-N
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Description

4-(Biphenyl-4-yl)-2H-chromen-2-one is an organic compound that belongs to the class of chromenones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Biphenyl-4-yl)-2H-chromen-2-one typically involves the reaction of biphenyl-4-carboxaldehyde with 4-hydroxycoumarin under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired chromenone derivative. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Biphenyl-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Biphenyl-4-yl)-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Biphenyl-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the chromenone core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a biphenyl group and a chromenone core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

4-(4-phenylphenyl)chromen-2-one

InChI

InChI=1S/C21H14O2/c22-21-14-19(18-8-4-5-9-20(18)23-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H

InChI Key

QBFKGOKYQSXWHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)OC4=CC=CC=C43

Origin of Product

United States

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